

# A comparative analysis of Acid Red 57 adsorption kinetics models.

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# A Comparative Guide to Adsorption Kinetic Models for Acid Red 57

The removal of textile dyes like **Acid Red 57** (AR57) from industrial effluents is a critical environmental concern. Adsorption has emerged as a highly effective and widely used method for this purpose due to its simplicity and efficiency. Understanding the kinetics of the adsorption process is paramount for designing and optimizing treatment systems. This guide provides a comparative analysis of the primary kinetic models used to describe the adsorption of **Acid Red 57** onto various adsorbents, supported by experimental data and protocols.

## **Overview of Adsorption Kinetic Models**

Adsorption kinetics describes the rate of solute uptake on an adsorbent, providing crucial insights into the underlying mechanism of the process. The most commonly applied models for AR57 adsorption are the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.

- Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. It is generally more applicable to the initial stages of adsorption.
- Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons



between the adsorbent and adsorbate.[1] It suggests that the adsorption rate is proportional to the square of the unoccupied adsorption sites.[1]

Intra-particle Diffusion Model: Developed by Weber and Morris, this model is used to identify
the diffusion mechanism and rate-limiting steps. The model considers the transport of the
adsorbate from the bulk solution to the adsorbent's interior sites. If the plot of adsorption
capacity versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.[2][3]

# Experimental Protocol for Batch Adsorption Kinetics

A standardized batch experimental procedure is essential for obtaining reliable kinetic data. The following protocol is a synthesis of methodologies reported in dye adsorption studies.[4][5] [6][7]

- Preparation of Stock Solution: A stock solution of Acid Red 57 is prepared by dissolving a
  precisely weighed amount of the dye powder in deionized water to a known concentration
  (e.g., 1000 mg/L).
- Working Solutions: Desired concentrations for the experiments are prepared by diluting the stock solution.
- Batch Adsorption Experiment:
  - A fixed amount of adsorbent (e.g., 50 mg) is added to a series of flasks containing a specific volume (e.g., 100 mL) of the AR57 working solution at a known initial concentration.[4]
  - The flasks are agitated in a shaker water bath at a constant speed (e.g., 120 rpm) and controlled temperature.[4]
  - The pH of the solution is adjusted to the desired value, as adsorption of acid dyes is often favorable at acidic pH.[4][8]
- Sample Collection and Analysis:



- Aliquots of the solution are withdrawn at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 min).
- The samples are centrifuged or filtered to separate the adsorbent particles.
- The remaining concentration of AR57 in the supernatant is measured using a UV-Visible spectrophotometer at the dye's maximum wavelength (λmax).[5]
- Data Calculation: The amount of dye adsorbed per unit mass of adsorbent at time t, denoted as q\_t (mg/g), is calculated using the formula: q\_t = (C\_0 C\_t) \* V / m where C\_0 and C\_t are the initial and at-time-t concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[9]

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Caption: Workflow for a typical batch adsorption kinetics experiment.

## **Comparative Analysis of Kinetic Models**

Numerous studies have investigated the adsorption kinetics of **Acid Red 57** on different materials. A consistent finding across the literature is the superior fit of the pseudo-second-order model compared to the pseudo-first-order model, indicating that the rate-limiting step is likely chemisorption.



Adsorbent	Kinetic Model	Rate Constant	qe (calc) (mg/g)	R²	Reference
Calcined- Alunite	Pseudo-First- Order	-	-	-	[10]
Pseudo- Second- Order	$k_2 = 2.05 \text{ x}$ $10^{-3}$ g/mg·min	31.06	> 0.99	[10]	
Intra-particle Diffusion	$k_i d = 1.69$ $mg/g \cdot min^0 \cdot 5$	-	0.98	[10]	
Surfactant- Modified Sepiolite	Pseudo-First- Order	-	-	-	[3][8]
Pseudo- Second- Order	$k_2 = 5.21 \text{ x}$ $10^{-3}$ g/mg·min	54.05	> 0.99	[3][8]	
Intra-particle Diffusion	-	-	-	[3][8]	
Dried C. aphidicola Cells	Pseudo-First- Order	-	-	-	[11]
Pseudo- Second- Order	Best Fit Model	-	-	[11]	

Note: Dashes (-) indicate data not provided or not applicable. The table highlights that R<sup>2</sup> values for the PSO model are consistently higher than for other models.

The experimental data for AR57 adsorption onto calcined-alunite and surfactant-modified sepiolite fitted very well to the pseudo-second-order kinetic model.[3][8][10] Similarly, the biosorption of AR57 onto dried Cephalosporium aphidicola cells was best described by the pseudo-second-order model.[11]



While the PSO model effectively describes the overall kinetics, the intra-particle diffusion model offers deeper insight into the mechanism. For both calcined-alunite and surfactant-modified sepiolite, the adsorption process followed the intra-particle diffusion model for a significant duration (e.g., up to 90 minutes), but the plots did not pass through the origin.[3][8][10] This indicates that intra-particle diffusion is involved in the adsorption process but is not the sole rate-controlling step; film diffusion or boundary layer diffusion also plays a significant role.[3]

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Caption: Logical relationship between kinetic models in adsorption analysis.

### Conclusion

The comparative analysis of kinetic models for the adsorption of **Acid Red 57** consistently demonstrates the suitability of the pseudo-second-order model. Its strong correlation (R<sup>2</sup> > 0.99) across various studies and adsorbents suggests that the rate-limiting step is predominantly chemisorption. While the pseudo-first-order model is less applicable, the intraparticle diffusion model serves as a valuable tool for mechanistic diagnosis, revealing that the overall adsorption rate is often controlled by a combination of film diffusion and intra-particle



diffusion. For researchers and engineers designing systems for textile dye removal, applying the pseudo-second-order model is recommended for accurate prediction of adsorption behavior and equilibrium capacity.

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